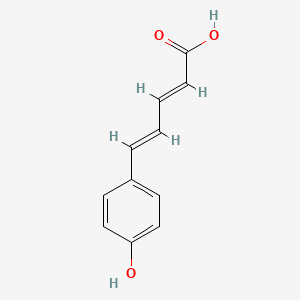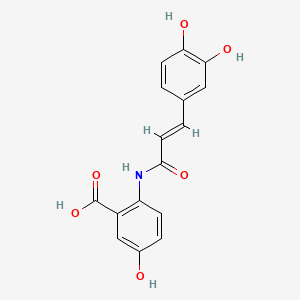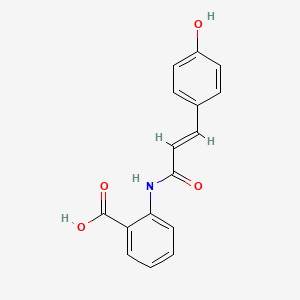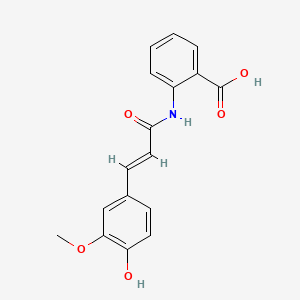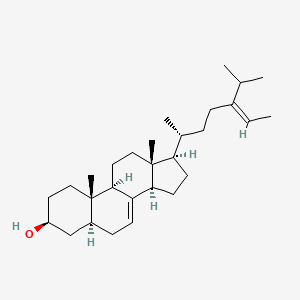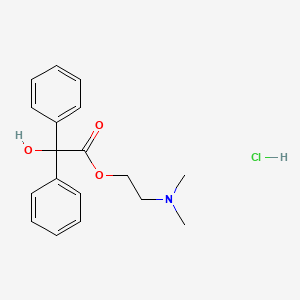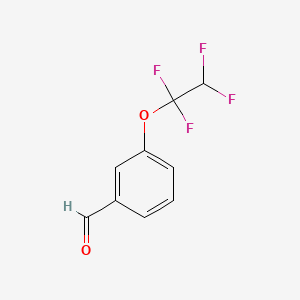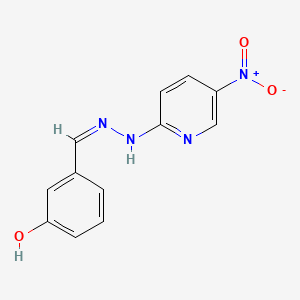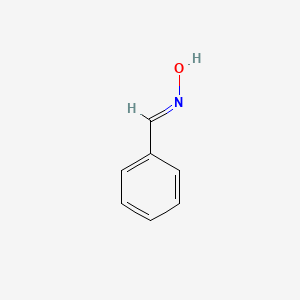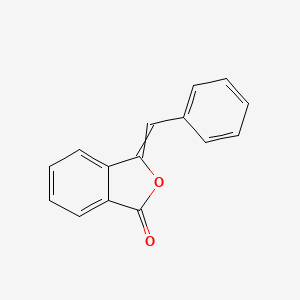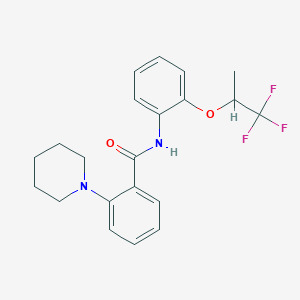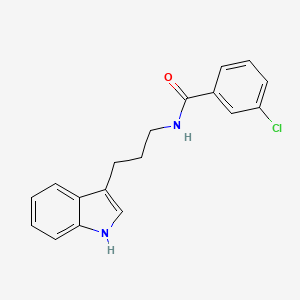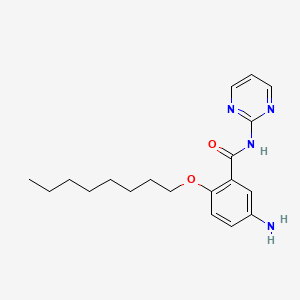![molecular formula C29H30N4O2S B1666232 N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide CAS No. 1018988-00-5](/img/structure/B1666232.png)
N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide
Vue d'ensemble
Description
AZD7268 is a potent, selective and reversible CNS‐penetrating and orally bioavailable δ-opioid receptor agonist.
Applications De Recherche Scientifique
Analytical Characterization
- Analytical Profiles and Development of Related Compounds : A study detailed the analytical characterization of compounds structurally related to N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide. This included compounds like QMPSB, QMMSB, QMPCB, and others, providing insights into their analytical profiles which can be crucial for forensic and clinical investigations (Brandt et al., 2020).
Synthesis and Pharmacological Applications
Synthesis of Structurally Similar Compounds for Antimicrobial Applications : Another study focused on synthesizing thiazolidinone derivatives, sharing structural similarities with the queried compound. These derivatives were evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating potential applications in antimicrobial therapies (Patel et al., 2012).
Development of Novel Inhibitors for Antifibrotic and Anticancer Applications : Research on compounds similar to the queried molecule, like IN-1130, an ALK5 inhibitor, has shown promising results in suppressing renal and hepatic fibrosis, as well as exhibiting anti-metastatic effects in breast cancer models. This highlights the potential use of such compounds in treating fibrosis and certain cancers (Kim et al., 2008).
Medicinal Chemistry
Synthesis and Evaluation of Analogs for Inotropic Activity : A study synthesized and evaluated a series of compounds structurally related to the queried molecule for their positive inotropic activity. These compounds, including carboxamides, were tested in isolated rabbit-heart preparations, indicating their potential use in cardiovascular therapies (Liu et al., 2009).
Hydrolysis-Mediated Clearance in Pharmacokinetics of Analogous Compounds : Research on compounds analogous to the queried molecule revealed insights into their pharmacokinetics and tissue distribution, emphasizing the impact of hydrolysis-mediated clearance. This information is crucial for understanding the metabolism and efficacy of such drugs (Teffera et al., 2013).
Propriétés
Numéro CAS |
1018988-00-5 |
|---|---|
Nom du produit |
N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide |
Formule moléculaire |
C29H30N4O2S |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide |
InChI |
InChI=1S/C29H30N4O2S/c1-32(16-17-34)29(35)24-9-7-21(8-10-24)27(26-6-2-4-23-5-3-13-30-28(23)26)22-11-14-33(15-12-22)18-25-19-36-20-31-25/h2-10,13,19-20,34H,11-12,14-18H2,1H3 |
Clé InChI |
ZJKUETLEJYCOBO-UHFFFAOYSA-N |
SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)C(=C2CCN(CC2)CC3=CSC=N3)C4=CC=CC5=C4N=CC=C5 |
SMILES canonique |
CN(CCO)C(=O)C1=CC=C(C=C1)C(=C2CCN(CC2)CC3=CSC=N3)C4=CC=CC5=C4N=CC=C5 |
Apparence |
Solid powder |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-((4-((2-hydroxyethyl)methylcarbamoyl)phenyl)quinolin-8-yl-methylene)-1-thiazol-4-ylmethylpiperidinium AZ12488024 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

